

Reactivity of the bromine atom in 5-Bromo-4-methylthiophene-2-carboxylic acid

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Compound of Interest

Compound Name: 5-Bromo-4-methylthiophene-2-carboxylic acid

Cat. No.: B1288914

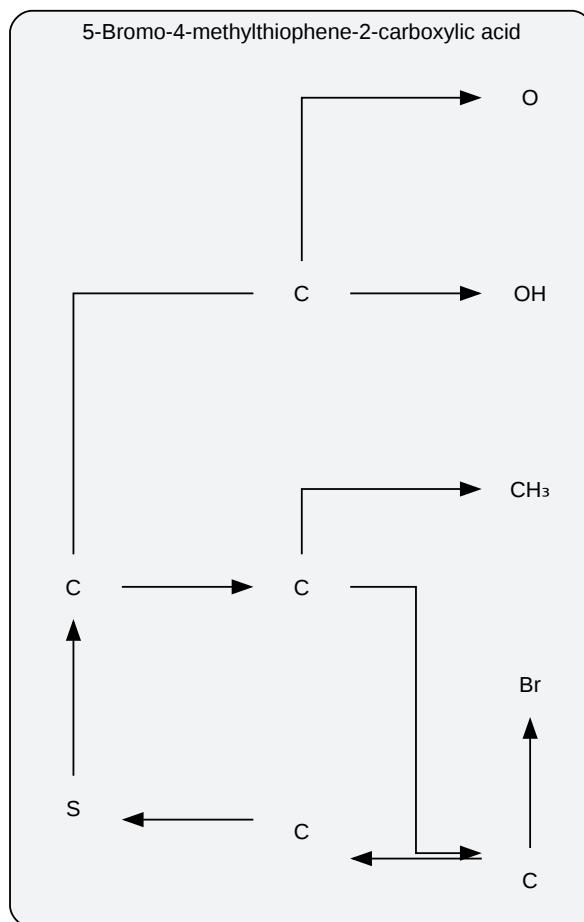
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An In-depth Technical Guide on the Reactivity of the Bromine Atom in **5-Bromo-4-methylthiophene-2-carboxylic acid**

Introduction

5-Bromo-4-methylthiophene-2-carboxylic acid is a substituted heterocyclic compound that serves as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a thiophene ring functionalized with a reactive bromine atom, a methyl group, and a carboxylic acid, allows for a diverse range of chemical transformations. The reactivity of the carbon-bromine bond at the 5-position is of paramount importance, enabling the introduction of various substituents through cross-coupling and other reactions. This guide provides a comprehensive overview of the key reactions involving this bromine atom, complete with quantitative data, detailed experimental protocols, and process visualizations.

The strategic placement of the bromine atom, activated by the electron-rich thiophene ring, makes it an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are foundational for constructing complex molecular architectures, including biaryl and aryl-heteroaryl systems, which are common motifs in pharmaceuticals and organic electronic materials.^{[1][2]}

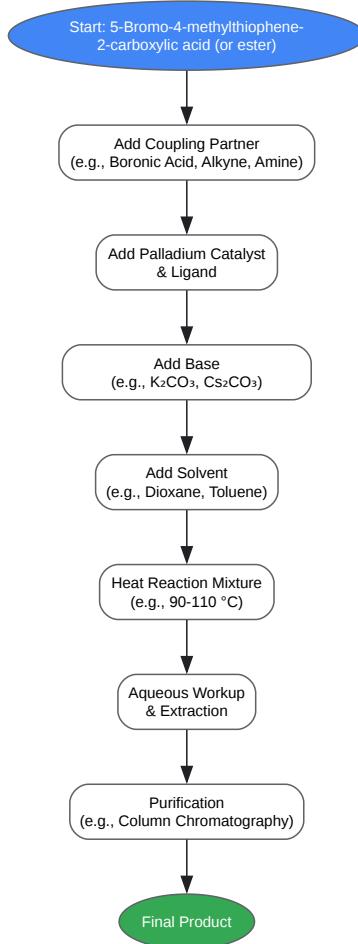


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Caption: Chemical structure of **5-Bromo-4-methylthiophene-2-carboxylic acid**.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position is highly susceptible to palladium-catalyzed cross-coupling reactions, which are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The general utility of these reactions stems from their mild conditions and high functional group tolerance.[\[2\]](#)

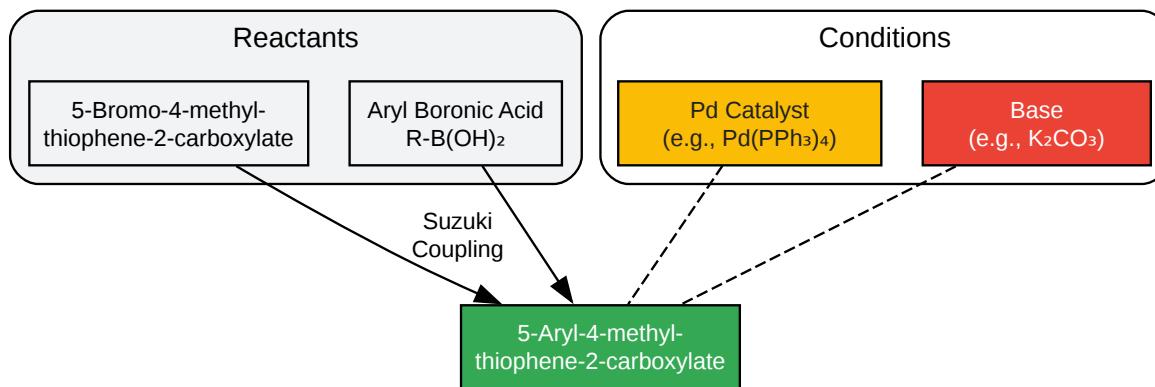


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Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone reaction for forming $C(sp^2)-C(sp^2)$ bonds by reacting the aryl bromide with an organoboron compound, typically a boronic acid or ester. This reaction is widely used to synthesize biaryl compounds, which are prevalent in many pharmaceutical agents.^{[2][3][4]} For **5-bromo-4-methylthiophene-2-carboxylic acid**, the carboxylic acid group is often esterified prior to the coupling reaction to improve solubility and prevent side reactions.^[2]



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Caption: Diagram of the Suzuki-Miyaura cross-coupling reaction.

Table 1: Suzuki-Miyaura Coupling Reaction Data (Data adapted from analogous 5-bromothiophene-2-carboxylate systems)

Entry	Arylboronic Acid	Catalyst (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
1	Phenylboronic acid	Pd(OAc) ₂ (2) / SPhos (4)	K ₃ PO ₄	Toluene /H ₂ O	100	12	85-95	[5]
2	4-Methoxyphenylboronic acid	Pd ₂ (dba) ₃ (1.5) / XPhos (3)	Cs ₂ CO ₃	Dioxane	110	16	80-90	[5]
3	3-Pyridylboronic acid	Pd(PPh ₃) ₄ (5)	K ₂ CO ₃	DME/H ₂ O	90	12	75-85	[2][5]
4	p-Tolylboronic acid	Pd(PPh ₃) ₄ (5)	K ₂ CO ₃	1,4-Dioxane/H ₂ O	90	8	~70	[6]

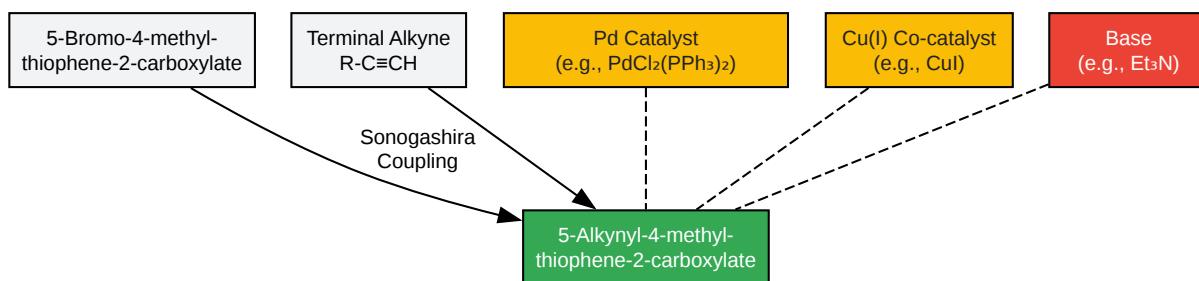
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling (Adapted from studies on 5-bromothiophene-2-carboxylates[2][6])

- Esterification: To a solution of **5-bromo-4-methylthiophene-2-carboxylic acid** (1.0 eq) in dichloromethane (DCM), add the desired alcohol (e.g., 2-ethylhexanol, 1.2 eq), N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). Stir the mixture at room temperature for 4-6 hours. Filter the resulting dicyclohexylurea precipitate and concentrate the filtrate under reduced pressure to yield the ester.
- Coupling: In a round-bottom flask, combine the 5-bromo-4-methylthiophene-2-carboxylate ester (1.0 eq), the arylboronic acid (1.5 eq), palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium carbonate (2.0 eq).

- Solvent and Degassing: Add a solvent mixture, typically 1,4-dioxane and water (4:1 ratio). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
- Reaction: Heat the reaction mixture to 90 °C and stir for 8-16 hours, monitoring progress by TLC.
- Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-4-methylthiophene-2-carboxylate.[2]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between the aryl bromide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine.[7][8] This method is invaluable for synthesizing conjugated enynes and aryl alkynes, which are important precursors in materials science and for further synthetic transformations.



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Caption: Diagram of the Sonogashira cross-coupling reaction.

Table 2: Sonogashira Coupling Reaction Data (Data from representative protocols for aryl bromides)

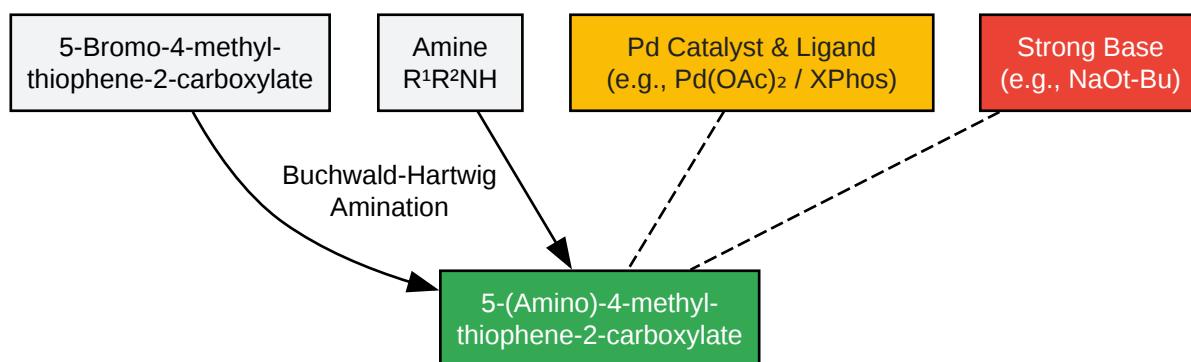
Entry	Alkyne	Pd Catalyst (mol%)	Cu Catalyst (mol%)	Base	Solvent	Temp (°C)	Yield (%)	Reference
1	Phenylacetylene	PdCl ₂ (PPh ₃) ₂ (2)	CuI (4)	Et ₃ N	THF	65	85-95	[5]
2	Trimethylsilylacetylene	Pd(OAc) ₂ (2) / PPh ₃ (4)	CuI (2)	TEA/THF	45	12	83	[9]
3	1-Hexyne	Pd(PPh ₃) ₄ (3)	CuI (5)	Diisopropylamine	DMF	80	80-90	General Protocol

Experimental Protocol: General Procedure for Sonogashira Coupling (Adapted from a standard procedure[5][9])

- Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the 5-bromo-4-methylthiophene-2-carboxylate ester (1.0 eq), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (4 mol%).
- Reagents: Add an anhydrous solvent such as THF, followed by a base (e.g., triethylamine, 3.0 eq). Finally, add the terminal alkyne (1.2-1.5 eq).
- Reaction: Stir the mixture at the appropriate temperature (ranging from room temperature to 80 °C) for 4-24 hours until the starting material is consumed (monitored by TLC).
- Workup: Cool the reaction mixture, filter it through a pad of celite to remove the catalyst, and rinse with ethyl acetate. Concentrate the filtrate under reduced pressure.
- Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.^[10] This reaction couples the aryl bromide with a primary or secondary amine, providing a powerful and general method for the synthesis of aryl amines.^{[11][12]} This is particularly useful in drug development, where the aryl amine moiety is a common pharmacophore.



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Caption: Diagram of the Buchwald-Hartwig amination reaction.

Table 3: Buchwald-Hartwig Amination Reaction Data (Data from representative protocols for aryl bromides)

Entry	Amine	Catalyst / Ligand (mol%)	Base	Solvent	Temp (°C)	Yield (%)	Reference
1	Morpholine	Pd(OAc) ₂ (2) / XPhos (4)	K ₃ PO ₄	Toluene	100	90-98	[12]
2	Aniline	Pd ₂ (dba) 3 (1.5) / BINAP (3)	NaOt-Bu	Toluene	80	85-95	[10]
3	Benzophenone Imine*	Pd(OAc) ₂ (2) / XPhos (4)	KOt-Bu	Toluene	110	80-90	[12]

*Benzophenone imine is used as an ammonia equivalent; the product is hydrolyzed to yield the primary amine.[10]

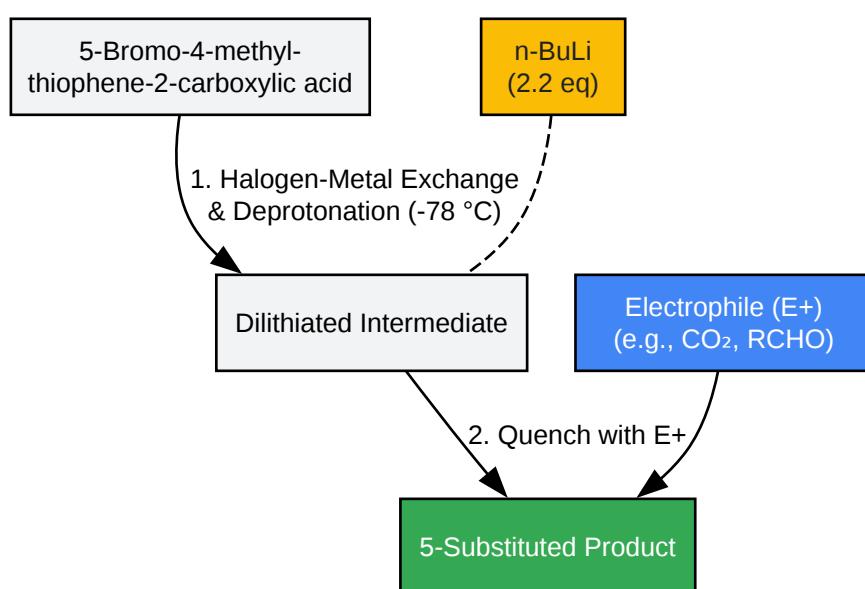
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination (Adapted from established methodologies[12])

- Setup: In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 eq).
- Reagents: Add the 5-bromo-4-methylthiophene-2-carboxylate ester (1.0 eq) and the amine (1.2 eq).
- Solvent: Add a dry, deoxygenated solvent such as toluene or dioxane.
- Reaction: Seal the tube and heat the reaction mixture in an oil bath at 80-110 °C for 12-24 hours.

- Workup: After cooling, dilute the mixture with ether or ethyl acetate, and filter through a plug of celite. Wash the filtrate with water and brine.
- Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the residue by column chromatography to yield the aminated product.

Halogen-Metal Exchange

Beyond palladium catalysis, the bromine atom can be replaced via halogen-metal exchange to form a potent organometallic nucleophile. Reacting **5-bromo-4-methylthiophene-2-carboxylic acid** with a strong organolithium reagent like n-butyllithium (n-BuLi) at low temperatures results in the formation of a thienyllithium species. This intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups at the 5-position.[13][14]



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Caption: Halogen-metal exchange followed by electrophilic quench.

Experimental Protocol: Lithiation and Quench with an Electrophile (Adapted from a procedure for a similar substrate[13])

- Setup: Dissolve **5-bromo-4-methylthiophene-2-carboxylic acid** (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an argon atmosphere. Cool

the solution to -78 °C using a dry ice/acetone bath.

- **Lithiation:** Slowly add n-butyllithium (2.2 eq, as a solution in hexanes) dropwise via syringe, maintaining the temperature at -78 °C. The first equivalent deprotonates the carboxylic acid, and the second performs the halogen-metal exchange. Stir the mixture at this temperature for 30-60 minutes.
- **Electrophilic Quench:** Add a solution of the desired electrophile (e.g., dry carbon dioxide gas bubbled through the solution, or an aldehyde/ketone in THF) to the reaction mixture at -78 °C.
- **Warming and Workup:** Allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
- **Extraction:** Acidify the aqueous layer with 1M HCl and extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the crude product via recrystallization or column chromatography.

Conclusion

The bromine atom of **5-bromo-4-methylthiophene-2-carboxylic acid** is a key functional handle that provides access to a vast array of derivatives. Its reactivity in palladium-catalyzed Suzuki, Sonogashira, and Buchwald-Hartwig couplings, as well as in halogen-metal exchange reactions, makes it an exceptionally valuable building block for researchers in drug discovery and materials science. The ability to selectively functionalize the 5-position of the thiophene ring allows for the systematic modification of molecular properties, facilitating the development of novel compounds with tailored biological or physical characteristics. The protocols and data summarized in this guide serve as a foundational resource for the strategic application of this versatile reagent in complex organic synthesis.

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